N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLXUFAZRWDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Potassium carbonate, organic solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Various substituted pyrimidine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is being explored as a potential pharmaceutical agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development targeting various diseases, particularly cancer and infectious diseases.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that the compound interacts with molecular targets involved in cellular signaling pathways, leading to apoptosis in cancer cells .
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays. Its interaction with biological macromolecules allows researchers to explore its mechanism of action further.
Example: Enzyme Interaction
this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate catalysis. This property is crucial for developing inhibitors that can modulate biological pathways .
Industrial Applications
In addition to its medicinal uses, the compound serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for various chemical modifications, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Diversity and Impact
N4 Substituents :
- The target compound’s N4-methyl group contrasts with bulkier substituents like 3,4-dimethylphenyl ( ) or sec-butyl ( ). Smaller alkyl groups (e.g., methyl) may enhance solubility compared to aromatic or branched alkyl groups.
- Symmetric substitution (e.g., N4,N6-diethyl in ) simplifies synthesis but reduces structural complexity compared to asymmetric analogs.
- Position 2 Modifications: The 4-methylpiperazinyl group in the target compound differs from ethylpiperazinyl ( ) or benzylpiperazinyl ( ) substituents. Piperazine derivatives are known to influence pharmacokinetic properties, such as bioavailability and receptor binding.
Structural vs. Functional Trends
- Molecular Weight :
- Electron Effects :
- Nitro groups at position 5 ( ) are electron-withdrawing, stabilizing the pyrimidine ring. Substituents like methoxy ( ) or methylthio ( ) may modulate electronic density and reactivity.
Biological Activity
N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group and amine functionalities enhances its reactivity, potentially leading to the inhibition of cell proliferation in various cancer cell lines.
Biological Activities
Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Anticancer Activity : The compound has been evaluated for its anticancer effects, demonstrating the ability to inhibit proliferation in several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance its potency against specific cancer types.
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. IC50 values were recorded, indicating effective concentrations required for significant inhibition.
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within acceptable therapeutic ranges.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| N4-Methyl-5-nitropyrimidine-4,6-diamine | C8H10N6O2 | Lacks piperazine moiety | Moderate | Low |
| 2-(4-Methylpiperidin-1-yl)-5-nitro-N~4~-phenylpyrimidine-4,6-diamine | C15H20N6O2 | Contains phenyl group | High | Moderate |
| This compound | C10H17N7O2 | Piperazine substitution | High | High |
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology : Synthesize analogs with variations at the N4-methyl, nitro, and piperazinyl positions. Test against target enzymes (e.g., EGFR, FGFR) using kinase profiling panels. Correlate substituent electronegativity (Hammett σ constants) and steric bulk (Taft parameters) with IC values. QSAR models (e.g., CoMFA) guide further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
